2-(2,3-Epoxypropoxy)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxiran-2-ylmethoxy)furan typically involves the reaction of furfuryl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out at room temperature for a few hours, followed by purification through column chromatography .
Industrial Production Methods
In industrial settings, the production of 2-(oxiran-2-ylmethoxy)furan follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxiran-2-ylmethoxy)furan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert it into different alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring opens up to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the furan ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while nucleophilic substitution can produce various substituted furans .
Wissenschaftliche Forschungsanwendungen
2-(Oxiran-2-ylmethoxy)furan has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(oxiran-2-ylmethoxy)furan involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and structures. This reactivity is exploited in various chemical processes to create new materials and compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Glycidyloxymethyl)furan: Another name for 2-(oxiran-2-ylmethoxy)furan.
Furfuryl glycidyl ether: A similar compound with comparable reactivity and applications.
2,3-Epoxypropyl 2-furylmethyl ether: Another related compound used in similar applications.
Uniqueness
What sets 2-(oxiran-2-ylmethoxy)furan apart from its similar compounds is its specific reactivity and the ease with which it can be synthesized and modified. Its unique structure allows for a wide range of chemical transformations, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
26130-15-4 |
---|---|
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
2-(oxiran-2-ylmethoxy)furan |
InChI |
InChI=1S/C7H8O3/c1-2-7(8-3-1)10-5-6-4-9-6/h1-3,6H,4-5H2 |
InChI-Schlüssel |
RNMHNKUEFKIYQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.